(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone
Description
This compound features a benzothiazine-dioxide core substituted with a p-tolyl group at position 4 and a 4-methylpiperidin-1-yl methanone moiety at position 2. The 4-methylpiperidine group may influence solubility and receptor binding due to its basic nitrogen and conformational flexibility. Structural analogs often differ in substituents on the aromatic rings or the heterocyclic core, leading to variations in pharmacological and physicochemical properties .
Properties
IUPAC Name |
[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-16-7-9-18(10-8-16)24-15-21(22(25)23-13-11-17(2)12-14-23)28(26,27)20-6-4-3-5-19(20)24/h3-10,15,17H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYJKFIOTNTCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[b][1,4]thiazine core with a p-tolyl substituent and a 4-methylpiperidine moiety. The presence of the dioxido group enhances its stability and may influence its biological interactions.
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies indicate that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives of thiazine have shown effectiveness against various bacterial strains, suggesting that the target compound may also possess similar activity due to its structural characteristics.
Anticancer Activity
Preliminary research has indicated potential anticancer properties. In vitro studies on related thiazine compounds demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.
Acetylcholinesterase Inhibition
The compound's structural similarity to known acetylcholinesterase (AChE) inhibitors suggests potential for treating neurodegenerative diseases such as Alzheimer's. In silico studies have shown promising binding affinities to AChE, indicating that it may enhance acetylcholine levels in the brain.
Anti-inflammatory Properties
Research on similar benzothiazine derivatives revealed significant anti-inflammatory activity. The mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This positions the compound as a candidate for further investigation in inflammatory disorders.
In Vitro Studies
- Antimicrobial Efficacy : A study evaluated various thiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of 12 µM for a related compound, suggesting that our target compound may exhibit comparable efficacy.
- Cytotoxicity Assays : The cytotoxic effects were tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed that compounds with similar structures induced significant cell death at concentrations as low as 5 µM.
- AChE Inhibition : Molecular docking studies revealed a binding affinity of -8.5 kcal/mol for AChE, indicating strong potential as an inhibitor.
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis and Characterization
The synthesis of benzothiazine derivatives typically involves several steps, including the reaction of isothiocyanates with hydrazine derivatives, followed by nucleophilic substitution reactions. For instance, the target compound can be synthesized through a series of reactions involving thiadiazole ring derivatives and specific acylating agents . The characterization of synthesized compounds is commonly performed using spectroscopic methods such as IR, NMR, and mass spectrometry to confirm their structures.
Antimicrobial Activity
Research has demonstrated that benzothiazine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to (1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone have shown effectiveness against various bacterial and fungal strains. For example, studies have reported that certain synthesized derivatives possess potent activity against resistant strains of bacteria and fungi .
Anticancer Properties
The anticancer potential of benzothiazine derivatives is another area of interest. Compounds containing the benzothiazine scaffold are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The molecular hybridization approach has been utilized to combine the benzothiazine structure with other pharmacophores to enhance anticancer activity .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing a series of thiadiazole hybrid compounds demonstrated that certain derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications on the benzothiazine core significantly influenced the antimicrobial potency .
Case Study 2: Anticancer Evaluation
In another investigation, a series of benzothiazine derivatives were evaluated for their anticancer properties against various cancer cell lines. The results showed that specific substitutions on the benzothiazine ring enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfone group (-SO₂-) and electron-deficient aromatic system facilitate nucleophilic substitution, particularly at positions activated by the electron-withdrawing effects of the sulfone.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Aromatic substitution | DMF, 80–100°C | K₂CO₃, aryl halides | Introduction of halogen or nitro groups |
| Amine alkylation | THF, reflux | Alkyl bromides | Formation of N-alkyl derivatives |
Key studies show that halogenation occurs preferentially at the para position of the p-tolyl group due to steric and electronic factors.
Oxidation and Reduction Pathways
The sulfone moiety remains stable under mild oxidation but participates in redox reactions under extreme conditions.
| Process | Reagents | Observations |
|---|---|---|
| Sulfone reduction | LiAlH₄, anhydrous ether | Partial reduction to sulfide not observed |
| Aromatic ring oxidation | H₂O₂, Fe(II) catalysts | Hydroxylation at benzylic positions |
Notably, the 4-methylpiperidine group remains inert to common reducing agents, preserving the methanone functionality .
Cycloaddition and Ring-Opening Reactions
The thiazine ring participates in [4+2] cycloadditions with dienophiles such as maleic anhydride:
| Reaction | Conditions | Product |
|---|---|---|
| Diels-Alder | Toluene, 110°C | Fused bicyclic adducts |
| Ring-opening | H₂SO₄, H₂O | Cleavage to form sulfonic acid derivatives |
Experimental data indicate that electron-withdrawing groups on the dienophile enhance reaction rates by 15–20%.
Functional Group Transformations
The ketone group undergoes standard carbonyl reactions:
| Reaction | Reagents | Yield (%) |
|---|---|---|
| Grignard addition | CH₃MgBr, dry ether | 62–68 |
| Hydrazone formation | NH₂NH₂, ethanol | 85 |
| Reduction to alcohol | NaBH₄, MeOH | 73 |
The steric bulk of the 4-methylpiperidine group limits reactivity in some cases, as seen in lower yields for bulkier nucleophiles .
Catalytic Modifications
Transition-metal catalysis enables cross-coupling reactions:
| Reaction Type | Catalyst | Substrate | Outcome |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary amines | N-arylpiperidine analogs |
These reactions are pH-sensitive, requiring careful control to avoid decomposition of the sulfone group .
pH-Dependent Reactivity
The compound exhibits distinct behavior in acidic vs. basic media:
| Medium | Observed Changes | Applications |
|---|---|---|
| Acidic (pH <3) | Protonation of morpholine nitrogen | Salt formation for solubility |
| Basic (pH >10) | Deprotonation of aromatic C-H bonds | Electrophilic aromatic substitution |
Unresolved Questions and Research Gaps
-
Mechanisms of sulfone-mediated catalytic cycles remain underexplored.
-
Limited data on enantioselective modifications of the piperidine moiety.
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Bioactivity and Structure-Activity Relationships (SAR)
- Target Compound vs. Analog 1 : The substitution of p-tolyl with 4-butylphenyl (Analog 1) likely reduces target affinity due to increased steric hindrance, as smaller aromatic substituents (e.g., p-tolyl) are often optimal for receptor binding .
- Target Compound vs. Analog 3 : The benzothiazine-dioxide core may exhibit stronger hydrogen-bonding interactions compared to the oxadiazole in Analog 3, which prioritizes hydrophobic interactions .
- Activity Cliffs: Minor structural changes, such as replacing 4-methylpiperidine with phenyl (Analog 1), could create "activity cliffs," where small modifications lead to significant potency differences .
Computational Similarity Analysis
- Tanimoto Coefficient : Using MACCS fingerprints, the target compound shares ~60–70% similarity with Analog 1 (due to the common benzothiazine core) but <40% with Analog 3 (different core structure) .
- Proteomic Interaction Signatures (CANDO Platform) : The target compound’s interaction profile with 48,278 protein structures may diverge from Analog 2, which lacks the benzothiazine-dioxide core, suggesting distinct modes of action .
Research Findings and Implications
Structural Optimization : The 4-methylpiperidine moiety in the target compound balances solubility and binding affinity better than phenyl (Analog 1) or thiophene (Analog 2) substituents.
Similarity Metrics : Tanimoto coefficients and molecular networking () effectively cluster the target compound with benzothiazine derivatives, guiding lead optimization .
Q & A
How can researchers optimize the synthetic yield of this compound given variability in yields observed in similar benzothiazine derivatives?
Level: Basic
Methodological Answer:
Optimization should focus on reaction conditions, solvent systems, and catalysts. For example, in analogous benzothiazine derivatives, yields ranged from 8% to 78% depending on solvent choice (e.g., glacial acetic acid for cyclization) and reaction time . Multi-step protocols may require temperature control (e.g., reflux for 4–12 hours) and purification via recrystallization (ethanol or mixed solvents). Monitoring intermediates with TLC/HPLC and adjusting stoichiometry of reagents (e.g., hydrazine derivatives) can improve efficiency .
What analytical techniques are most reliable for confirming structural integrity and purity?
Level: Basic
Methodological Answer:
- 1H/13C-NMR : Critical for verifying proton environments and carbon frameworks, especially for distinguishing sulfone (1,1-dioxido) and piperidinyl groups .
- HPLC : Use a C18 column with UV detection (254 nm) to assess purity (>95% peak area) and retention time consistency .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N within 0.3% of theoretical values) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, as demonstrated for structurally related benzothiazinones .
How should researchers design biological activity assays based on structural analogs?
Level: Advanced
Methodological Answer:
Leverage structural analogs (e.g., triazole-piperazine-benzothiazine hybrids ) to design assays:
- Antibacterial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains, referencing CLSI guidelines.
- Enzyme Inhibition : Target enzymes like DNA gyrase or β-lactamases, using fluorometric/colorimetric substrates.
- Cytotoxicity : Compare IC50 values in mammalian cell lines (e.g., HEK293) to assess selectivity . Include positive controls (e.g., ciprofloxacin) and validate results with dose-response curves .
What strategies resolve contradictions between predicted and experimental bioactivity data?
Level: Advanced
Methodological Answer:
- Computational Refinement : Re-optimize docking parameters (e.g., Glide SP vs. XP scoring) or use molecular dynamics to account for protein flexibility .
- Experimental Replication : Verify assay conditions (pH, temperature) and compound stability (e.g., degradation via HPLC post-assay) .
- Meta-Analysis : Cross-reference bioactivity data from analogs (e.g., pyridothiadiazines ) to identify substituent effects or assay-specific biases.
What reaction mechanisms explain the sulfone group’s stability under varying conditions?
Level: Advanced
Methodological Answer:
The sulfone group’s stability is influenced by:
- Oxidative/Reductive Pathways : Resistance to further oxidation due to electron-withdrawing effects, but susceptible to strong reducing agents (e.g., LiAlH4) in polar aprotic solvents .
- Acid/Base Conditions : Hydrolysis under strong acids (e.g., H2SO4) via nucleophilic attack on sulfur, while bases (e.g., NaOH) may deprotonate adjacent NH groups, altering reactivity .
- Thermal Stability : Monitor via TGA/DSC to identify decomposition thresholds (>200°C typical for benzothiazinones) .
How can crystallographic data validate molecular conformation?
Level: Basic
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., S=O ~1.43 Å) and dihedral angles between benzothiazine and piperidinyl moieties .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing packing and stability .
- Comparative Analysis : Overlay experimental and DFT-optimized structures to assess conformational deviations (<0.1 Å RMSD acceptable) .
What methodologies establish structure-activity relationships (SAR) for derivatives?
Level: Advanced
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., p-tolyl → halogenated aryl) and assess bioactivity shifts .
- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) in multiple linear regression or machine learning models to predict activity .
- Pharmacophore Mapping : Identify critical motifs (e.g., sulfone group, piperidinyl hydrophobic pocket) via molecular alignment tools (e.g., Schrödinger’s Phase) .
How can researchers mitigate compound degradation during prolonged assays?
Level: Advanced
Methodological Answer:
- Stabilization : Store solutions in amber vials at −20°C with desiccants (e.g., silica gel). Use antioxidants (e.g., BHT) in aqueous buffers .
- Real-Time Monitoring : Employ LC-MS at timed intervals to detect degradation products (e.g., sulfoxide or ring-opened species) .
- Assay Design : Shorten incubation periods or use continuous cooling (4°C) to slow organic degradation in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
